molecular formula C18H16F3N3O B5522255 N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B5522255
M. Wt: 347.3 g/mol
InChI Key: OFINOPMUXWZXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions to form the benzimidazole ring.

    Acylation Reaction: The benzimidazole derivative is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.

    Substitution Reaction: Finally, the acetamide intermediate undergoes a nucleophilic substitution reaction with 3,4-dimethylaniline to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamide
  • N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propionamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both the trifluoromethyl group and the benzimidazole ring makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-11-7-8-13(9-12(11)2)22-16(25)10-24-15-6-4-3-5-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFINOPMUXWZXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.